molecular formula C12H19N3O5 B15142158 4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B15142158
M. Wt: 285.30 g/mol
InChI Key: WFCJCYSSTXNUED-GNTIEKQASA-N
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Description

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring and a sugar moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sugar moiety: The sugar moiety is introduced through glycosylation reactions, which often require the use of protecting groups to ensure selective reactions.

    Dimethylamino group introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in chemotherapy.

    Gemcitabine: Another nucleoside analog with anticancer properties.

Uniqueness

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which combines a pyrimidine ring with a sugar moiety and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9?,10+,11-/m1/s1

InChI Key

WFCJCYSSTXNUED-GNTIEKQASA-N

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)OC

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

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